molecular formula C11H9NO2S B13277481 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid

Cat. No.: B13277481
M. Wt: 219.26 g/mol
InChI Key: FIUDUFBBDQVSPD-UHFFFAOYSA-N
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Description

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyridine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid typically involves the formation of the thiophene ring followed by its fusion with the pyridine ring. One common method involves the use of a Diels-Alder reaction between a thiophene derivative and a pyridine derivative . The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    Pyridine-3-carboxylic acid: A pyridine derivative with a carboxylic acid group.

    5-Methylthiophene-2-carboxylic acid: A methyl-substituted thiophene derivative.

Uniqueness

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

FIUDUFBBDQVSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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